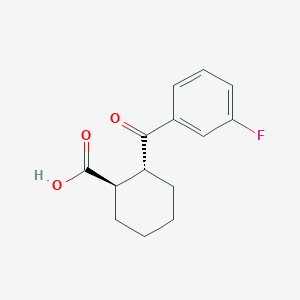

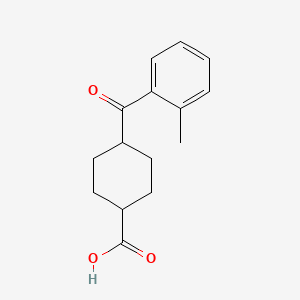

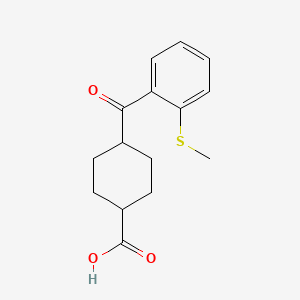

3-Chloro-4-fluoro-2'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

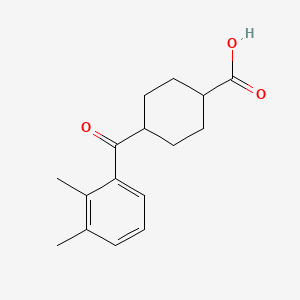

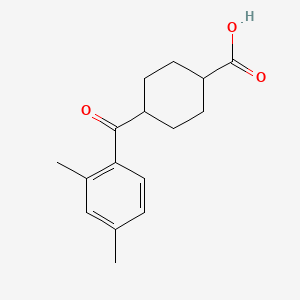

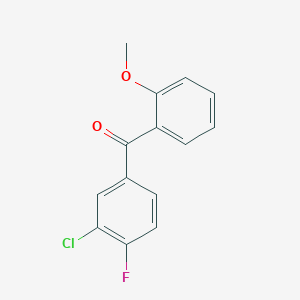

3-Chloro-4-fluoro-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H10ClFO2 . It is used in various chemical reactions and has been the subject of several scientific studies .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoro-2’-methoxybenzophenone is determined by its molecular formula, C14H10ClFO2 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

3-Chloro-4-fluoro-2’-methoxybenzophenone has several physical and chemical properties. It has a molecular weight of 264.68 . Other properties like melting point, boiling point, and density can be found in various chemical databases .Applications De Recherche Scientifique

Reaction Dynamics and Substitution Studies

- The behavior of 3-Chloro-4-fluoro-2'-methoxybenzophenone in reactions, particularly SNAr (nucleophilic aromatic substitution) reactions, has been explored. Studies have shown how different nucleophiles affect the substitution patterns in halogenated nitrobenzenes, relevant to understanding the reactivity of such compounds (Cervera, Marquet, & Martin, 1996).

Synthesis of Radioligands for Neurological Research

- Research into developing potential radioligands for the brain's GABA receptor has utilized derivatives of 3-Chloro-4-fluoro-2'-methoxybenzophenone. This highlights its application in the field of neurochemistry and drug design (Vos & Slegers, 1994).

Microbial Degradation and Environmental Chemistry

- Studies on the microbial degradation of phenolic compounds, including those related to 3-Chloro-4-fluoro-2'-methoxybenzophenone, provide insights into environmental chemistry and bioremediation processes. Research in this area focuses on how microorganisms metabolize and transform these compounds under various conditions (Bisaillon et al., 1993).

High-Performance Liquid Chromatography (HPLC) Analysis

- The development of analytical methods, like HPLC, for determining the concentration of benzophenone derivatives in biological samples, has significant implications in toxicology and pharmacology. Such methods are crucial for understanding the distribution and metabolism of these compounds in living organisms (Tarazona, Chisvert, & Salvador, 2013).

Chemical Synthesis and Industrial Applications

- The chemical synthesis of derivatives of 3-Chloro-4-fluoro-2'-methoxybenzophenone for use in industrial applications, such as the development of herbicides, illustrates its importance in the field of agricultural chemistry. The synthesis process and the resultant products demonstrate the compound's versatility in various chemical contexts (Zhou Yu, 2002).

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , suggesting that it may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

Based on its structural similarity to other benzophenones, it may participate in electrophilic aromatic substitution reactions . In such reactions, the benzophenone could act as an electrophile, reacting with nucleophilic aromatic compounds.

Biochemical Pathways

It’s plausible that it could be involved in the suzuki–miyaura cross-coupling pathway , a widely-used method for forming carbon-carbon bonds.

Propriétés

IUPAC Name |

(3-chloro-4-fluorophenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-12(16)11(15)8-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBNENCUVQBEIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641466 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-2'-methoxybenzophenone | |

CAS RN |

750633-57-9 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.